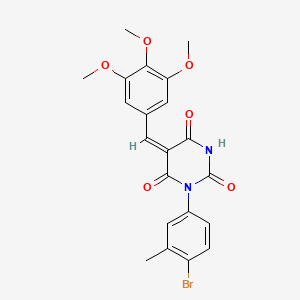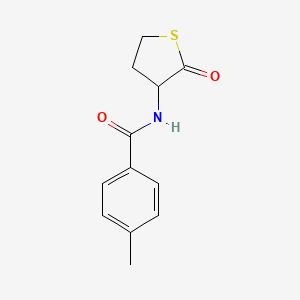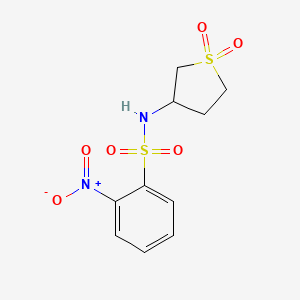
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide, also known as JNJ-17203212, is a small molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, protons, and capsaicin. It is involved in the transmission of pain signals and plays a role in various physiological processes such as thermoregulation and inflammation. JNJ-17203212 has been extensively studied for its potential therapeutic applications in pain management and other related disorders.
作用机制
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide is a selective antagonist of the TRPV1 ion channel. It binds to the channel and prevents its activation by various stimuli such as heat and capsaicin. By blocking the TRPV1 channel, this compound reduces the transmission of pain signals and thereby reduces pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been shown to reduce the expression of various pain-related genes in the spinal cord. This compound also has anxiolytic and antidepressant effects, which may be related to its ability to modulate the activity of the TRPV1 channel.
实验室实验的优点和局限性
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the TRPV1 channel, which makes it a useful tool for studying the role of the channel in various physiological processes. Additionally, it has been shown to be effective in reducing pain in various animal models, which makes it a useful tool for studying pain mechanisms. However, this compound has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, it has a short half-life, which may limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, this compound may have potential therapeutic applications in other disorders such as anxiety, depression, and gastrointestinal disorders, which warrant further investigation.
合成方法
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide can be synthesized using a multistep synthetic process that involves the reaction of various reagents such as 3-chlorobiphenyl, 3-furylcarboxaldehyde, and 4-piperidone. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
科学研究应用
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be effective in reducing pain in various animal models of inflammatory and neuropathic pain. Additionally, it has been studied for its potential use in the treatment of other disorders such as anxiety, depression, and gastrointestinal disorders.
属性
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(furan-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c24-21-5-1-3-19(13-21)20-4-2-6-22(14-20)25-23(27)18-7-10-26(11-8-18)15-17-9-12-28-16-17/h1-6,9,12-14,16,18H,7-8,10-11,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEYQNQARYTISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 7-bromo-1,14-dimethyl-4,10-bis(2-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5025085.png)
![4-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(4-morpholinyl)ethyl]-2-pyrimidinamine](/img/structure/B5025089.png)
![1-(3-bromophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5025091.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B5025105.png)

![methyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5025118.png)
![1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5025121.png)


![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5025144.png)
![5-bromo-1-[(3-methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B5025150.png)
![2-[2-(dimethylamino)vinyl]-1-(4-methoxyphenyl)-7-(4-morpholinylmethyl)-3-nitro-1H-indol-6-ol](/img/structure/B5025159.png)
![3-[(dimethylamino)methyl]-4-ethoxybenzoic acid](/img/structure/B5025166.png)
![1-{2-[2-(1-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5025182.png)